Carbon diselenide

説明

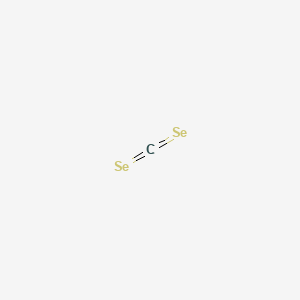

Carbon diselenide is an inorganic compound with the chemical formula CSe2 . It appears as a yellow-orange oily liquid with a pungent odor . Structurally, it serves as the selenium analogue of carbon disulfide (CS2) and carbon dioxide (CO2) . Unlike its sulfur counterpart (CS2), carbon diselenide is insoluble in water but soluble in organic solvents .

Synthesis Analysis

Carbon diselenide is synthesized by reacting selenium powder with dichloromethane vapor near 550 °C : [2 , \text{Se} + \text{CH}_2\text{Cl}_2 \rightarrow \text{CSe}_2 + 2 , \text{HCl}] It was first reported by Grimm and Metzger, who prepared it by treating hydrogen selenide with carbon tetrachloride in a hot tube .

Molecular Structure Analysis

Carbon diselenide adopts a linear molecule with D∞h symmetry . Its structure consists of selenium atoms connected by a carbon atom in the middle. The polymerized form of carbon diselenide has a head-to-head structure with a backbone represented as ([-\text{C}(\text{Se})-\text{Se}-]_n). This polymer exhibits semiconducting properties with a room-temperature conductivity of 50 S/cm .

Chemical Reactions Analysis

Similar to carbon disulfide, carbon diselenide polymerizes under high pressure . The resulting polymer structure contributes to its unique properties. Additionally, carbon diselenide serves as a precursor to tetraselenafulvalenes , which are essential in synthesizing organic conductors and organic superconductors .

Physical And Chemical Properties Analysis

科学的研究の応用

1. Catalytic Activity in Chemical Reactions

Carbon diselenide demonstrates significant potential in catalytic applications. For instance, diselenides, including carbon diselenide derivatives, have been found to catalyze Baeyer-Villiger reactions efficiently. This process involves the oxidation of carbonyl compounds and is essential in organic synthesis (ten Brink et al., 2001).

2. Electrocatalysis in Energy Applications

Carbon diselenide-based materials like cobalt diselenide have shown promising results in electrocatalysis, particularly for hydrogen evolution reactions (HER). These materials enhance electron transportation and ion diffusion, improving reaction kinetics and demonstrating long-term stability and high Faraday efficiency (Ye et al., 2022).

3. Electrical Conductivity

Research has identified that certain forms of carbon diselenide exhibit metallic conductivity. For example, poly(carbon diselenide) synthesized under specific conditions showed amorphous C-Se polymeric material with significant electrical conductivity, which has implications for electronic materials (Okamoto et al., 1986).

4. Carbon-Selenium Chemical Bonding

Carbon diselenide is instrumental in carbon-selenium coupling reactions. Iron-catalyzed ligand-free carbon-selenium coupling of arylboronic acids with diselenides has been developed, highlighting the versatility of carbon diselenide in organic synthesis (Wang et al., 2009).

5. Spectroscopic Analysis

Carbon diselenide plays a role in spectroscopic studies. The electronic absorption spectrum of carbon diselenide has been analyzed to understand its Rydberg states, contributing to the broader understanding of molecular spectroscopy (Greening & King, 1976).

6. Electrochemical Applications

Carbon diselenide derivatives are explored for their electrochemical applications. For example, vanadium diselenide, a transition metal dichalcogenide, exhibits metallic conductivity and is a promising electrode material for electrochemical applications like alkaline ion storage (Ming et al., 2018).

7. Advanced Catalysts for Water Splitting

In the field of water splitting, carbon diselenide-based materials like NiCo diselenide have been utilized. They demonstrate superior performance as bifunctional catalysts for hydrogen and oxygen evolution reactions, showing high activity and stability (Wang et al., 2017).

特性

InChI |

InChI=1S/CSe2/c2-1-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZSJDBNBJWXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[Se])=[Se] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CSe2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060138 | |

| Record name | Carbon selenide (CSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbon diselenide | |

CAS RN |

506-80-9 | |

| Record name | Carbon selenide (CSe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon selenide (CSe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon selenide (CSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON DISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD123H448C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)